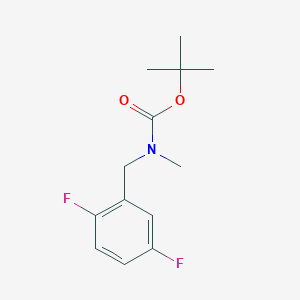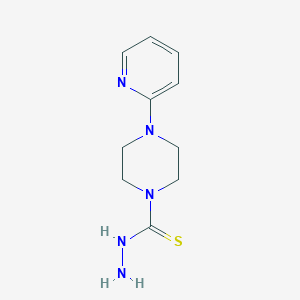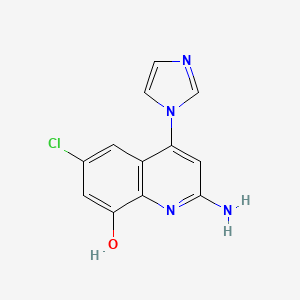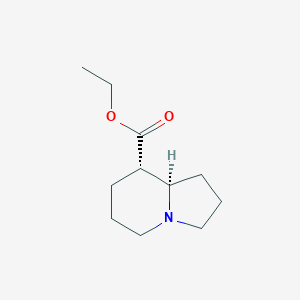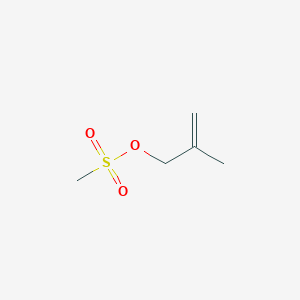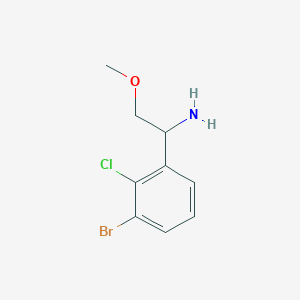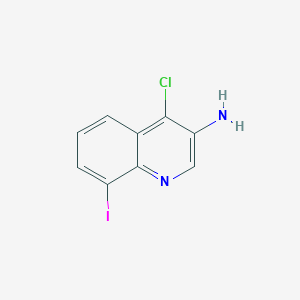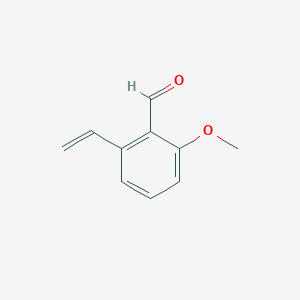
2-Methoxy-6-vinylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, featuring a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-6-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of aluminum hemiaminal intermediates to protect the aldehyde group during the reaction . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and vinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are used under appropriate conditions.
Major Products Formed:
Oxidation: 2-Methoxy-6-vinylbenzoic acid.
Reduction: 2-Methoxy-6-vinylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-6-vinylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-6-vinylbenzaldehyde involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial activity . The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparison with Similar Compounds
2-Methoxybenzaldehyde: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
4,5-Dimethoxy-2-vinylbenzaldehyde: Contains an additional methoxy group, which can influence its reactivity and applications.
Uniqueness: 2-Methoxy-6-vinylbenzaldehyde is unique due to the presence of both methoxy and vinyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in organic synthesis and various applications.
Properties
CAS No. |
1228180-97-9 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-ethenyl-6-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-3-8-5-4-6-10(12-2)9(8)7-11/h3-7H,1H2,2H3 |
InChI Key |
MAZPJEQVWGSSML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



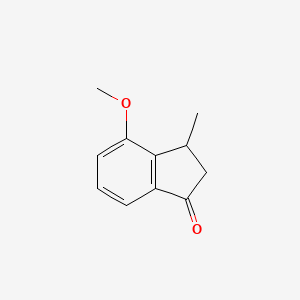

![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)
